molecular formula C14H15NO5 B4318540 3-(2,5-dioxopyrrolidin-1-yl)-3-(4-methoxyphenyl)propanoic acid

3-(2,5-dioxopyrrolidin-1-yl)-3-(4-methoxyphenyl)propanoic acid

Cat. No.: B4318540
M. Wt: 277.27 g/mol
InChI Key: IMBITNIFQCDHCX-UHFFFAOYSA-N
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Description

3-(2,5-Dioxopyrrolidin-1-yl)-3-(4-methoxyphenyl)propanoic acid is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrrolidinone ring, a methoxyphenyl group, and a propanoic acid moiety, making it a versatile molecule for scientific research and industrial use.

Properties

IUPAC Name

3-(2,5-dioxopyrrolidin-1-yl)-3-(4-methoxyphenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO5/c1-20-10-4-2-9(3-5-10)11(8-14(18)19)15-12(16)6-7-13(15)17/h2-5,11H,6-8H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMBITNIFQCDHCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(CC(=O)O)N2C(=O)CCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>41.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666835
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step organic synthesis process. One common method involves the reaction of 2,5-dioxopyrrolidin-1-yl acrylate with 4-methoxyphenylboronic acid under palladium-catalyzed cross-coupling conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) to proceed efficiently.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance production efficiency and ensure consistent quality. The use of automated systems and reactors can help in scaling up the synthesis process while maintaining control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The propanoic acid moiety can be oxidized to form carboxylic acids or their derivatives.

  • Reduction: The pyrrolidinone ring can be reduced to form pyrrolidine derivatives.

  • Substitution: The methoxyphenyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

  • Substitution: Electrophiles like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Carboxylic acids or their derivatives.

  • Reduction: Pyrrolidine derivatives.

  • Substitution: Substituted methoxyphenyl compounds.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: It may serve as a probe or inhibitor in biochemical studies.

  • Medicine: Potential use in drug discovery and development.

  • Industry: Application in the production of polymers, coatings, and other materials.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

  • 3-(2,5-Dioxopyrrolidin-1-yl)acrylate

  • 2,5-Dioxopyrrolidin-1-yl 3-(3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamido)propanoate

  • Bis(2,5-dioxopyrrolidin-1-yl) 3,3'-sulfinyldipropionate

Uniqueness: 3-(2,5-Dioxopyrrolidin-1-yl)-3-(4-methoxyphenyl)propanoic acid is unique due to its specific structural features, which allow it to participate in a wide range of chemical reactions and applications. Its methoxyphenyl group provides distinct chemical properties compared to similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2,5-dioxopyrrolidin-1-yl)-3-(4-methoxyphenyl)propanoic acid
Reactant of Route 2
3-(2,5-dioxopyrrolidin-1-yl)-3-(4-methoxyphenyl)propanoic acid

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